molecular formula C12H8BrNO B8371942 5-Bromo-6-methoxy-naphthalene-2-carbonitrile

5-Bromo-6-methoxy-naphthalene-2-carbonitrile

Cat. No. B8371942
M. Wt: 262.10 g/mol
InChI Key: DFTGSHPPLNRZKM-UHFFFAOYSA-N
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Patent
US06589970B2

Procedure details

Bromine (7.0 mL, 0.137 mol) in 100 mL of glacial HOAc was added under nitrogen dropwise over 4 h to a solution of 6-methoxy-naphthalene-2-carbonitrile (25.02 g, 0.137 mol) in 700 mL of glacial HOAc at room temperature. After the addition the reaction was stirred at room temperature overnight. The solid that formed was collected by filtration, rinsed with glacial HOAc and dried under reduced pressure to give 5-bromo-6-methoxy-naphthalene-2-carbonitrile (31.35 g, 88%) as a white solid, mp 177-178° C.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
25.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([C:15]#[N:16])[CH:9]=[CH:8]2>CC(O)=O>[Br:1][C:6]1[C:5]([O:4][CH3:3])=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([C:15]#[N:16])=[CH:11]2

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
25.02 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with glacial HOAc
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 31.35 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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